1,10-Phenanthroline-5-carbaldehyde

Übersicht

Beschreibung

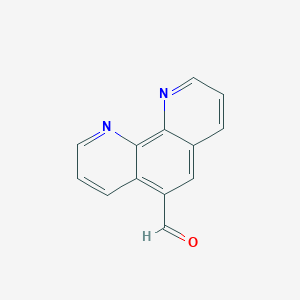

1,10-Phenanthroline-5-carbaldehyde is an organic compound with the molecular formula C13H8N2O. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form strong complexes with metal ions. This compound is used in various chemical and biological applications due to its unique structural properties .

Vorbereitungsmethoden

1,10-Phenanthroline-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 5-methyl-1,10-phenanthroline using selenium dioxide in o-dichlorobenzene. The reaction is typically carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally involve similar oxidation processes with appropriate scaling and purification steps to ensure high purity and yield.

Analyse Chemischer Reaktionen

1,10-Phenanthroline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

1,10-Phenanthroline-5-carbaldehyde (C13H8N2O) is characterized by its ability to form strong complexes with metal ions due to its phenanthroline backbone. The aldehyde functional group enhances its reactivity, allowing it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The aldehyde group can be reduced to an alcohol.

- Substitution : Engages in nucleophilic substitution reactions.

Scientific Research Applications

-

Coordination Chemistry

The compound is widely used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties. These complexes are essential in developing new materials and catalysts. -

Biochemical Assays

In biological research, this compound is utilized in assays for detecting and quantifying metal ions in biological samples. Its ability to form stable complexes with metal ions makes it valuable for studying metalloproteins and enzymes. -

Medical Applications

Ongoing research investigates the potential of this compound as a therapeutic agent. Its derivatives have shown promise in anticancer and antimicrobial activities. For instance:- Studies have demonstrated that phenanthroline derivatives can induce cytotoxic effects on cancer cells by disrupting mitochondrial function and inducing apoptosis .

- Ruthenium complexes incorporating phenanthroline units have been explored for photodynamic therapy (PDT), showing effective singlet oxygen generation for tumor treatment .

-

Industrial Uses

In industry, this compound is employed in synthesizing organic compounds, dyes, and polymers due to its reactivity and ability to form diverse chemical structures.

Case Study 1: Photodynamic Therapy

Research on ruthenium complexes containing 1,10-phenanthroline has revealed their potential as PDT agents. These complexes can activate molecular oxygen into singlet oxygen, which effectively targets tumor cells while minimizing damage to surrounding healthy tissues .

Case Study 2: Chemosensing Applications

The compound has been utilized in developing chemosensors for detecting specific ions. For example, iridium(III) complexes formed with this compound have shown promise in time-resolved luminescence spectroscopy (TRES), allowing for sensitive detection of analytes in complex biological samples .

Wirkmechanismus

The mechanism of action of 1,10-Phenanthroline-5-carbaldehyde involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate the activity of metalloenzymes and other metal-dependent biological processes. The molecular targets and pathways involved include metalloenzymes such as metalloproteases and metal ion transporters .

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline-5-carbaldehyde is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and 5-nitro-1,10-phenanthroline. its unique aldehyde functional group allows it to participate in a broader range of chemical reactions and form more diverse complexes with metal ions. This makes it particularly valuable in applications requiring specific reactivity and selectivity .

Similar compounds include:

1,10-Phenanthroline: A parent compound used widely in coordination chemistry.

5-Nitro-1,10-Phenanthroline: Known for its antimicrobial properties and use in biological assays.

2,2’-Bipyridine: Another ligand used in coordination chemistry with similar properties but different structural features.

Biologische Aktivität

1,10-Phenanthroline-5-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a phenanthroline core with an aldehyde group at the 5th position. The compound is characterized by its planar structure due to the conjugated π-system, which enhances its ability to interact with metal ions and biological targets.

Target Enzymes:

The primary biological targets of this compound include:

- Metallo-beta-lactamase L1 in Pseudomonas maltophilia

- Methyl-accepting chemotaxis protein II in Salmonella typhimurium

These interactions suggest that the compound acts as an inhibitor of metallopeptidases, disrupting vital biological processes such as protein degradation and signal transduction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- Cytotoxicity Assays: In vitro studies demonstrated selective cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), colorectal (HCT-116), and prostate (PC-3) cancers. The IC50 values ranged from 15.10 to 23.86 micromoles, indicating significant potency .

- Metal Complexes: Metal complexes derived from this compound have shown enhanced anticancer activity compared to standard treatments like cisplatin. For example, palladium(II) complexes exhibited IC50 values lower than 60 μM against breast and ovarian cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Inhibition of Bacterial Growth: It effectively inhibits metallo-beta-lactamases, which are critical for bacterial resistance to beta-lactam antibiotics. This suggests potential applications in combating antibiotic-resistant infections.

Research Findings

Pharmacokinetics and Stability

The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy:

- Bioavailability: The compound's bioavailability is influenced by its stability under specific conditions; it is recommended to store it at temperatures between 2–8°C in an inert atmosphere to maintain stability.

Eigenschaften

IUPAC Name |

1,10-phenanthroline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZOGTMQUSLNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855751 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91804-75-0 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.